molecular formula C8H5IN2O2 B1604235 6-iodo-5-nitro-1H-indole CAS No. 1000343-00-9

6-iodo-5-nitro-1H-indole

Cat. No.: B1604235
CAS No.: 1000343-00-9
M. Wt: 288.04 g/mol
InChI Key: HJQXXEIISYYSCQ-UHFFFAOYSA-N
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Description

6-Iodo-5-nitro-1H-indole is a halogenated and nitro-substituted indole derivative. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 6-chloro-5-nitro-1H-indole, 5-fluoro-6-iodo-1H-indole) suggest that the iodine and nitro groups at positions 6 and 5, respectively, confer unique electronic and steric properties.

Properties

IUPAC Name

6-iodo-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQXXEIISYYSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646816
Record name 6-Iodo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-00-9
Record name 6-Iodo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-5-nitro-1H-indole typically involves the nitration of 6-iodoindole. One common method includes the following steps:

    Nitration of 6-iodoindole: This step involves the reaction of 6-iodoindole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of the desired nitro compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-iodo-5-nitro-1H-indole.

Industrial Production Methods: Industrial production methods for 6-iodo-5-nitro-1H-indole may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-5-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

6-Iodo-5-nitro-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-iodo-5-nitro-1H-indole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-iodo-5-nitro-1H-indole with structurally related indole derivatives, focusing on substituent effects, molecular properties, and synthesis insights derived from the evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
6-Iodo-5-nitro-1H-indole I (C6), NO₂ (C5) C₈H₅IN₂O₂ 288.04 (calculated) Hypothesized high molecular weight due to iodine; potential low solubility in polar solvents. N/A (inferred)
6-Chloro-5-nitro-1H-indole Cl (C6), NO₂ (C5) C₈H₅ClN₂O₂ 196.59 Melting point >200°C; used in medicinal chemistry for its electron-withdrawing substituents.
5-Fluoro-6-iodo-1H-indole F (C5), I (C6) C₈H₅FIN 261.03 Stable at 2–8°C; iodine enhances electrophilic substitution potential.
5-Methyl-7-nitro-1H-indole CH₃ (C5), NO₂ (C7) C₉H₈N₂O₂ 176.17 Nitro group at C7 may reduce aromaticity; methyl group increases hydrophobicity.
6-Methoxy-2,3-dimethyl-5-nitro-1H-indole OCH₃ (C6), CH₃ (C2, C3), NO₂ (C5) C₁₁H₁₂N₂O₃ 220.23 Methoxy and nitro groups create steric hindrance; used in synthetic intermediates.

Key Observations:

Nitro Groups (e.g., in 6-chloro-5-nitro-1H-indole ) are strong electron-withdrawing groups, directing electrophilic attacks to specific positions and stabilizing negative charges.

Synthetic Pathways :

  • Halogenation and nitration reactions (e.g., using K₂CO₃ and DMF as in ) are common for introducing substituents. For example, 6-chloro-5-nitro-1H-indole may be synthesized via chlorination followed by nitration.

Physical Properties :

  • Iodo-substituted indoles (e.g., 5-fluoro-6-iodo-1H-indole ) often exhibit higher melting points and lower solubility than fluoro or chloro derivatives due to iodine’s bulkiness.

Biological Relevance :

  • Nitro groups are prevalent in antimicrobial and anticancer agents (e.g., 6-chloro-5-nitro-1H-indole ), while iodine’s radio-opacity makes it useful in imaging probes.

Biological Activity

Overview

6-Iodo-5-nitro-1H-indole is a significant derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. The unique structural features of 6-iodo-5-nitro-1H-indole, particularly the presence of iodine and nitro groups, contribute to its reactivity and interaction with various biological targets.

The biological activity of 6-iodo-5-nitro-1H-indole is primarily attributed to its ability to interact with several molecular targets within cells. Key mechanisms include:

  • Enzyme Interaction : The compound can inhibit specific enzymes that are crucial for cellular processes, leading to altered cell function and viability.
  • Cell Cycle Arrest : Studies indicate that it may induce G2/M phase arrest in cancer cells, promoting apoptotic pathways.
  • Reactive Intermediates Formation : The nitro group can undergo reduction, generating reactive intermediates that may interact with cellular components, causing cytotoxic effects.

Antimicrobial Activity

Research has shown that 6-iodo-5-nitro-1H-indole exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent.

Anticancer Activity

The anticancer potential of 6-iodo-5-nitro-1H-indole has been explored through various studies:

Cell Line IC50 (µM) Mechanism
Huh7 (liver cancer)5.0Inhibits tubulin polymerization
HeLa (cervical cancer)8.7Induces G2/M phase arrest and apoptosis
MDA-MB-231 (breast cancer)0.57Disrupts microtubule network

These findings indicate that the compound effectively inhibits cell proliferation and induces apoptosis in multiple cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

Case Studies

Several case studies have investigated the biological effects of 6-iodo-5-nitro-1H-indole:

  • Study on Hepatocellular Carcinoma :
    • Researchers evaluated the effects of 6-iodo-5-nitro-1H-indole on Huh7 cells, observing significant inhibition of cell growth and induction of apoptosis through G2/M phase arrest.
    • Molecular docking studies revealed stable interactions with tubulin, confirming its role as a tubulin-targeting agent .
  • Antimicrobial Evaluation :
    • A series of experiments assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results indicated a dose-dependent response, with effective inhibition observed at lower concentrations compared to standard antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-iodo-5-nitro-1H-indole, it is essential to compare it with structurally similar compounds:

Compound Structural Difference Biological Activity
5-NitroindoleLacks iodineLower reactivity; less potent
6-Bromo-5-nitro-1H-indoleBromine instead of iodineDifferent reactivity; varied biological effects
5-Iodo-1H-indoleLacks nitro groupDifferent chemical behavior; less cytotoxic

The combination of the iodine and nitro groups in 6-iodo-5-nitro-1H-indole enhances its reactivity and biological activity compared to these related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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